1-(2-Amino-1,1-dimethylethyl)piperidine

Description

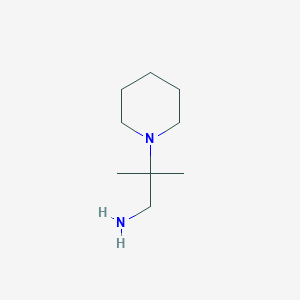

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-piperidin-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9(2,8-10)11-6-4-3-5-7-11/h3-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJCTHFQONDNCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364858 | |

| Record name | 1-(2-Amino-1,1-dimethylethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54151-73-4 | |

| Record name | 1-(2-Amino-1,1-dimethylethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-(piperidin-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis and Characterization of 1-(2-Amino-1,1-dimethylethyl)piperidine

Disclaimer: As of late 2025, a comprehensive literature search has not identified specific published reports detailing the synthesis or characterization of 1-(2-Amino-1,1-dimethylethyl)piperidine. Therefore, this document presents a hypothetical, albeit chemically plausible, guide for its synthesis and characterization based on established organic chemistry principles and analogous reactions reported for similar substituted piperidine derivatives. The experimental protocols and characterization data provided are predictive and should be regarded as a theoretical framework for researchers.

Introduction

Piperidine and its derivatives are among the most prevalent heterocyclic scaffolds in pharmaceuticals and biologically active compounds. Their structural versatility and ability to interact with various biological targets make them a cornerstone of medicinal chemistry. This guide outlines a proposed multi-step synthesis for the novel compound this compound, a molecule featuring a piperidine ring N-alkylated with a neopentyl-like diamine moiety. Such a structure could present interesting pharmacological properties due to its unique steric and electronic features. This document provides detailed, albeit theoretical, experimental protocols, predicted characterization data, and visual workflows to aid researchers in the potential synthesis and analysis of this target compound.

Proposed Retrosynthetic Analysis

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify readily available starting materials. The primary disconnection is at the C-N bond between the piperidine ring and the substituted ethyl group, suggesting a nucleophilic substitution reaction. The primary amine of the target molecule would need to be protected during this step, leading to a protected precursor. This precursor can be further disconnected to reveal a protected amino alcohol, which in turn can be traced back to a protected α-amino acid.

Proposed Synthetic Pathway

Based on the retrosynthetic analysis, a five-step synthesis is proposed, starting from commercially available Boc-α-aminoisobutyric acid.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate

This step involves the reduction of the carboxylic acid of Boc-α-aminoisobutyric acid to a primary alcohol via a mixed anhydride intermediate.

-

Materials: Boc-α-aminoisobutyric acid, N-methylmorpholine (NMM), isobutyl chloroformate, sodium borohydride (NaBH₄), tetrahydrofuran (THF), water, diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

-

Protocol:

-

Dissolve Boc-α-aminoisobutyric acid (1.0 eq) in anhydrous THF (0.5 M) in a round-bottom flask and cool to -15 °C in an ice-salt bath.

-

Add N-methylmorpholine (1.1 eq) dropwise, ensuring the temperature remains below -10 °C.

-

Add isobutyl chloroformate (1.1 eq) dropwise. Stir the resulting mixture at -15 °C for 30 minutes.

-

In a separate flask, dissolve sodium borohydride (2.0 eq) in water (at a concentration of approx. 2 M) and cool to 0 °C.

-

Slowly add the NaBH₄ solution to the mixed anhydride suspension, maintaining the temperature below 5 °C.

-

After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the desired alcohol.

-

Step 2: Synthesis of 2-((tert-Butoxycarbonyl)amino)-2-methylpropyl tosylate

The primary alcohol is converted to a tosylate to create a good leaving group for the subsequent nucleophilic substitution.

-

Materials: tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate, p-toluenesulfonyl chloride (TsCl), triethylamine (Et₃N), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).

-

Protocol:

-

Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous DCM (0.3 M) in a flask under an inert atmosphere (e.g., nitrogen) and cool to 0 °C.

-

Add triethylamine (1.5 eq), followed by a catalytic amount of DMAP (0.1 eq).

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, keeping the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC. Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography (silica gel, ethyl acetate/hexanes) to obtain the pure tosylate.

-

Step 3: Synthesis of tert-Butyl (1,1-dimethyl-2-(piperidin-1-yl)ethyl)carbamate

This step involves the N-alkylation of piperidine with the prepared tosylate.[1][2]

-

Materials: 2-((tert-Butoxycarbonyl)amino)-2-methylpropyl tosylate, piperidine, potassium carbonate (K₂CO₃), anhydrous acetonitrile (CH₃CN).

-

Protocol:

-

To a solution of the tosylate from Step 2 (1.0 eq) in anhydrous acetonitrile (0.2 M), add piperidine (1.5 eq) and finely powdered anhydrous potassium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux (approx. 82 °C) and stir for 18-24 hours.

-

Monitor the reaction by TLC or LC-MS. After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude product can be purified by flash chromatography if necessary.

-

Step 4: Synthesis of this compound (Final Product)

The final step is the removal of the Boc protecting group under acidic conditions to yield the target primary amine.

-

Materials: tert-Butyl (1,1-dimethyl-2-(piperidin-1-yl)ethyl)carbamate, trifluoroacetic acid (TFA), dichloromethane (DCM).

-

Protocol:

-

Dissolve the Boc-protected amine from Step 3 (1.0 eq) in DCM (0.2 M) and cool to 0 °C.

-

Add trifluoroacetic acid (10 eq, or a 1:1 v/v mixture with DCM) dropwise.

-

Remove the ice bath and stir the solution at room temperature for 2-4 hours, monitoring for the disappearance of the starting material by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in a minimal amount of DCM and basify by the slow addition of a saturated aqueous solution of sodium bicarbonate or 2 M NaOH until the pH is >10.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by distillation or crystallization of a salt form (e.g., hydrochloride).

-

Data Presentation: Predicted Properties of Synthetic Intermediates and Final Product

The following table summarizes the predicted data for the compounds in the synthetic pathway. NMR chemical shifts (δ) are given in ppm and are estimations relative to TMS. IR frequencies (ν) are in cm⁻¹.

| Compound Name | Molecular Formula | Mol. Wt. ( g/mol ) | Predicted ¹H NMR Key Signals (ppm) | Predicted ¹³C NMR Key Signals (ppm) | Predicted IR Key Absorptions (cm⁻¹) | Predicted Mass Spec (m/z) [M+H]⁺ |

| Boc-α-aminoisobutyric acid | C₉H₁₇NO₄ | 203.24 | 5.0-5.2 (br s, 1H, NH), 1.45 (s, 9H, C(CH₃)₃), 1.40 (s, 6H, C(CH₃)₂) | 178 (C=O, acid), 155 (C=O, carbamate), 80 (C(CH₃)₃), 56 (quat. C), 28 (C(CH₃)₃), 25 (C(CH₃)₂) | 3300-2500 (O-H), 2980 (C-H), 1715 (C=O, acid), 1690 (C=O, carbamate), 1520 (N-H bend) | 204.1 |

| tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate | C₉H₁₉NO₃ | 189.25 | 4.8 (br s, 1H, NH), 3.4 (s, 2H, CH₂OH), 1.4 (s, 9H, C(CH₃)₃), 1.2 (s, 6H, C(CH₃)₂) | 156 (C=O), 79 (C(CH₃)₃), 71 (CH₂OH), 52 (quat. C), 28 (C(CH₃)₃), 24 (C(CH₃)₂) | 3400 (O-H), 3350 (N-H), 2970 (C-H), 1685 (C=O), 1525 (N-H bend) | 190.1 |

| 2-((tert-Butoxycarbonyl)amino)-2-methylpropyl tosylate | C₁₆H₂₅NO₅S | 343.44 | 7.8 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 5.0 (br s, 1H, NH), 3.9 (s, 2H, CH₂OTs), 2.4 (s, 3H, Ar-CH₃), 1.4 (s, 9H, C(CH₃)₃), 1.2 (s, 6H, C(CH₃)₂) | 155 (C=O), 145, 133, 130, 128 (Ar-C), 80 (C(CH₃)₃), 77 (CH₂OTs), 52 (quat. C), 28 (C(CH₃)₃), 24 (C(CH₃)₂), 22 (Ar-CH₃) | 3360 (N-H), 2975 (C-H), 1690 (C=O), 1595 (Ar C=C), 1360 & 1175 (S=O) | 344.1 |

| tert-Butyl (1,1-dimethyl-2-(piperidin-1-yl)ethyl)carbamate | C₁₄H₂₈N₂O₂ | 256.39 | 4.9 (br s, 1H, NH), 2.4-2.2 (m, 6H, CH₂-N-CH₂ & CH₂N), 1.6-1.4 (m, 6H, piperidine CH₂), 1.4 (s, 9H, C(CH₃)₃), 1.1 (s, 6H, C(CH₃)₂) | 155 (C=O), 79 (C(CH₃)₃), 68 (CH₂N), 55 (piperidine CH₂-N), 51 (quat. C), 28 (C(CH₃)₃), 26, 24 (piperidine CH₂), 25 (C(CH₃)₂) | 3350 (N-H), 2970 & 2930 (C-H), 1690 (C=O), 1520 (N-H bend) | 257.2 |

| This compound | C₉H₂₀N₂ | 156.27 | 2.4-2.2 (m, 6H, CH₂-N-CH₂ & CH₂N), 1.6-1.4 (m, 6H, piperidine CH₂), 1.5 (br s, 2H, NH₂), 1.0 (s, 6H, C(CH₃)₂) | 68 (CH₂N), 55 (piperidine CH₂-N), 40 (quat. C), 26, 24 (piperidine CH₂), 25 (C(CH₃)₂) | 3360 & 3280 (N-H stretch), 2930 (C-H), 1590 (N-H bend) | 157.2 |

Characterization Workflow

A standard workflow for the characterization of the final product would involve a combination of spectroscopic and spectrometric techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework. Key features to look for in the final product would be the disappearance of the Boc group's signals (at ~1.4 ppm in ¹H and ~80, 28 ppm in ¹³C) and the appearance of a broad singlet for the primary amine protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺). Gas Chromatography-Mass Spectrometry (GC-MS) could be used to assess purity and obtain the electron ionization (EI) fragmentation pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. The key transformation to observe would be the loss of the carbamate C=O stretch (~1690 cm⁻¹) and the appearance of the characteristic N-H stretches for a primary amine (two bands in the 3400-3250 cm⁻¹ region).

Conclusion

This technical guide provides a detailed theoretical framework for the synthesis and characterization of this compound. The proposed five-step synthesis is based on reliable and well-established chemical transformations. The predicted characterization data and workflows offer a solid foundation for any research group intending to synthesize this novel compound. While this guide is hypothetical, it is designed to be a practical starting point for researchers, scientists, and professionals in drug development, enabling them to navigate the challenges of synthesizing and analyzing new chemical entities.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Amino-1,1-dimethylethyl)piperidine and Structurally Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted piperidines are a pivotal class of heterocyclic compounds in medicinal chemistry, forming the backbone of numerous pharmaceuticals. Their conformational flexibility and ability to interact with biological targets make them attractive scaffolds for drug design. This technical guide focuses on the physicochemical properties of "1-(2-Amino-1,1-dimethylethyl)piperidine," a molecule featuring a piperidine ring N-substituted with a sterically hindered aminoethyl group. Due to the novelty of this specific molecule, this paper will draw upon data from closely related and well-characterized piperidine derivatives to infer its properties and provide robust experimental methodologies for their determination. Understanding these properties is crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of this and similar compounds.

Physicochemical Properties of Substituted Piperidines

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For substituted piperidines, key parameters include molecular weight, pKa, lipophilicity (logP/logD), and solubility. The tables below summarize these properties for a selection of relevant substituted piperidines to provide a comparative context for "this compound."

Table 1: General Physicochemical Data of Representative Piperidine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| Piperidine | C₅H₁₁N | 85.15 | 106 | 0.862 | 1.453 |

| 1-(2-Aminoethyl)piperidine[1][2] | C₇H₁₆N₂ | 128.22 | 186[1] | 0.899[1] | 1.473[1] |

| tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate[3] | C₁₂H₂₄N₂O₂ | 228.33 | Not Available | Not Available | Not Available |

| 1-Aminopiperidine[4] | C₅H₁₂N₂ | 100.16 | 146 | 0.928 | 1.475 |

Table 2: Acidity and Lipophilicity of Representative Piperidine Derivatives

| Compound Name | pKa (protonated amine) | logP (Calculated) | Solubility |

| Piperidine[5] | 11.22[5] | 0.8[5] | Miscible in water[5] |

| 1-(2-Aminoethyl)piperidine | Not Available | Not Available | Partly miscible in water[6] |

| tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate[3] | Not Available | 1.3[3] | Not Available |

| 1-Aminopiperidine[4] | Not Available | -0.3[4] | Not Available |

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following sections detail standard experimental methodologies for measuring pKa, logP/logD, and aqueous solubility for novel amines like "this compound."

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a compound at a given pH. For amines, potentiometric titration is a common and accurate method.[7][8]

Methodology: Potentiometric Titration [7][8]

-

Sample Preparation: A precise amount of the test compound is dissolved in deionized water or a suitable co-solvent to a known concentration (e.g., 0.05 M).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH using a calibrated pH meter.

-

Data Acquisition: The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. For diamines, two pKa values may be determined from the respective half-equivalence points.

Determination of Lipophilicity (logP/logD)

The partition coefficient (logP) and distribution coefficient (logD) are measures of a compound's lipophilicity, which influences its ability to cross biological membranes. The shake-flask method followed by HPLC or NMR analysis is a standard procedure.[9][10][11]

Methodology: Shake-Flask Method [9][10]

-

Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4 for logD) are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for equilibrium to be reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Calculation: The logP (for non-ionized compounds) or logD (at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability. The shake-flask method is a reliable technique for its determination.

Methodology: Shake-Flask Method

-

Equilibration: An excess amount of the solid compound is added to a known volume of water or a relevant aqueous buffer in a sealed container.

-

Shaking: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is removed by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined by a suitable analytical method, such as HPLC-UV or LC-MS.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of substituted piperidines.

Caption: A generalized synthetic workflow for N-substituted piperidines.

Caption: Experimental workflow for pKa determination by potentiometric titration.

Caption: Experimental workflow for logP determination using the shake-flask method.

Conclusion

While direct experimental data for "this compound" remains to be published, this technical guide provides a robust framework for understanding its likely physicochemical properties through the lens of structurally related piperidine derivatives. The presented experimental protocols offer clear and detailed methodologies for the empirical determination of its pKa, logP/logD, and solubility. This information is foundational for any research or development program involving this novel compound, enabling a more informed approach to its synthesis, formulation, and biological evaluation. As research progresses, the empirical data generated for this molecule will be crucial in validating and refining the predictions made within this guide.

References

- 1. 1-(2-Aminoethyl)piperidine 98 27578-60-5 [sigmaaldrich.com]

- 2. 1-(2-Aminoethyl)piperidine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate | C12H24N2O2 | CID 1514258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Aminopiperidine | C5H12N2 | CID 16658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. 1-(2-Aminoethyl)piperidine, 98% | Fisher Scientific [fishersci.ca]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. LogD/LogP - Enamine [enamine.net]

- 10. agilent.com [agilent.com]

- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

An In-depth Technical Guide on 2-Methyl-1-(piperidin-1-yl)propan-2-amine and its Isomer

Abstract: This technical guide provides a detailed overview of the chemical compound "1-(2-Amino-1,1-dimethylethyl)piperidine" and its structural isomer, 2-methyl-1-(piperidin-1-yl)propan-2-amine. Due to the limited availability of public data on the former, this document focuses on the known properties, synthesis, and potential applications of the latter, providing researchers, scientists, and drug development professionals with a comprehensive resource. The guide includes tabulated quantitative data, detailed experimental protocols, and visualizations of chemical structures and synthesis pathways.

Chemical Identification and Nomenclature

However, a structural isomer, 2-methyl-1-(piperidin-1-yl)propan-2-amine , is a known chemical with the CAS number 6105-74-4 .[1] This guide will focus on the available data for this isomer, as it shares a similar molecular formula and weight, and its properties can provide valuable insights.

IUPAC Name and CAS Number

| Compound Name | IUPAC Name | CAS Number |

| Target Compound | 2-methyl-2-(piperidin-1-yl)propan-1-amine | Not Available |

| Structural Isomer | 2-methyl-1-(piperidin-1-yl)propan-2-amine | 6105-74-4[1] |

Chemical Structure

Caption: 2D structures of the target compound and its isomer.

Physicochemical Properties of 2-Methyl-1-(piperidin-1-yl)propan-2-amine

The following table summarizes the known physicochemical properties of 2-methyl-1-(piperidin-1-yl)propan-2-amine (CAS: 6105-74-4).

| Property | Value | Reference |

| Molecular Formula | C9H20N2 | [1] |

| Molecular Weight | 156.27 g/mol | [1] |

| Appearance | Liquid | [2] |

| InChI | InChI=1S/C9H20N2/c1-9(2,10)8-11-6-4-3-5-7-11/h3-8,10H2,1-2H3 | [1] |

| InChIKey | IMBNEKOMEDCTCL-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(N)CN1CCCCC1 | [1] |

Experimental Protocols

Synthesis of Piperidine Derivatives

The synthesis of substituted piperidines is a well-established area of organic chemistry, often involving multicomponent reactions, cyclization of amino alcohols, or the reduction of pyridine derivatives.[3] A general approach for the synthesis of N-substituted piperidines involves the reaction of piperidine with an appropriate alkyl halide or a reductive amination reaction with an aldehyde or ketone.

General Protocol for Reductive Amination:

-

Reaction Setup: A solution of piperidine (1.0 equivalent) and a ketone or aldehyde (1.1 equivalents) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Formation of Imine/Enamine: The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the iminium ion or enamine intermediate.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH4), sodium triacetoxyborohydride (NaBH(OAc)3), or sodium cyanoborohydride (NaBH3CN) (1.5 equivalents), is added portion-wise to the mixture. For less reactive ketones, catalytic hydrogenation (H2 gas with a catalyst like Pd/C) can be employed.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired N-substituted piperidine.

Caption: Reductive amination workflow for piperidine derivatives.

Pharmacological Relevance and Potential Applications

Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, appearing in a wide range of pharmaceuticals.[3][4] These compounds exhibit diverse pharmacological activities, including but not limited to:

-

Anticancer Agents: Certain piperidine-containing molecules have shown efficacy against various cancer cell lines, including breast, prostate, and lung cancer.[5]

-

Neuropharmacological Agents: The piperidine moiety is a key component of drugs targeting the central nervous system, such as antipsychotics and analgesics.

-

Antiviral and Antimicrobial Agents: Researchers have explored piperidine derivatives for their potential to inhibit viral replication and bacterial growth.

The pharmacological profile of a specific piperidine derivative is highly dependent on its substitution pattern. The introduction of functional groups, such as the primary amine in 2-methyl-1-(piperidin-1-yl)propan-2-amine, can significantly influence its basicity, lipophilicity, and ability to interact with biological targets.[6]

While no specific biological activity or signaling pathway has been documented for 2-methyl-1-(piperidin-1-yl)propan-2-amine in the reviewed literature, its structural similarity to other pharmacologically active piperidines suggests it could be a valuable building block in drug discovery programs.

Caption: Relationship between structure, properties, and activity.

Conclusion

This technical guide has provided the systematic IUPAC name for "this compound" as 2-methyl-2-(piperidin-1-yl)propan-1-amine. Due to the scarcity of data for this specific molecule, we have presented a detailed overview of its structural isomer, 2-methyl-1-(piperidin-1-yl)propan-2-amine (CAS: 6105-74-4). The information on its physicochemical properties, a general synthesis protocol, and the pharmacological context of piperidine derivatives offers a valuable resource for researchers. Further experimental investigation is required to fully characterize the properties and potential applications of both isomers.

References

- 1. 2-Methyl-1-(piperidin-1-yl)propan-2-amine | CymitQuimica [cymitquimica.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. mdpi.com [mdpi.com]

- 4. ijnrd.org [ijnrd.org]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(2-Amino-1,1-dimethylethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure

The molecule 1-(2-Amino-1,1-dimethylethyl)piperidine consists of a piperidine ring substituted at the nitrogen atom with a 2-amino-1,1-dimethylethyl group.

-

IUPAC Name: 2-methyl-1-(piperidin-1-yl)propan-2-amine

-

Molecular Formula: C9H20N2

-

2D Structure:

Caption: 2D skeletal structure of this compound.

Conformational Analysis

The piperidine ring predominantly adopts a chair conformation to minimize torsional and angular strain. The presence of the bulky 2-amino-1,1-dimethylethyl substituent on the nitrogen atom significantly influences the conformational equilibrium.

Methodology for Computational Conformational Analysis:

A typical computational approach to determine the conformational preferences of a novel piperidine derivative would involve the following steps:

-

Initial 3D Structure Generation: Generation of an initial 3D structure of the molecule using molecular modeling software such as ChemDoodle 3D or Avogadro.

-

Force Field Selection: Choice of a suitable force field for molecular mechanics calculations, such as MMFF94 (Merck Molecular Force Field) or GAFF (General Amber Force Field), which are well-suited for small organic molecules.

-

Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface. This can be achieved by rotating all rotatable bonds by a defined increment.

-

Geometry Optimization: Each generated conformer is then subjected to geometry optimization to find the nearest local energy minimum.

-

Energy Calculation and Population Analysis: The relative energies of the optimized conformers are calculated. Lower energy conformers are more stable and will be more populated at equilibrium. Quantum mechanical methods, such as Density Functional Theory (DFT) at a level like B3LYP/6-31G*, can be employed for more accurate energy calculations of the lowest energy conformers.[1][2][3]

Predicted Conformations:

For this compound, two primary chair conformations are possible, differing in the orientation of the substituent on the nitrogen atom (axial vs. equatorial).

-

Equatorial Conformer: The bulky 2-amino-1,1-dimethylethyl group occupies an equatorial position. This conformation is expected to be the most stable and, therefore, the most populated, as it minimizes steric hindrance with the axial hydrogens on the piperidine ring.

-

Axial Conformer: The substituent is in an axial position. This conformation is likely to be significantly higher in energy due to steric clashes between the dimethyl groups and the axial hydrogens at the C2 and C6 positions of the piperidine ring.

The piperidine ring itself will undergo rapid ring inversion between the two chair forms, but the equilibrium will strongly favor the conformer with the bulky substituent in the equatorial position.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are crucial for its behavior in biological systems and for its development as a potential drug candidate. The following table summarizes the predicted properties for this compound. These values are estimated using computational algorithms commonly employed in drug discovery.[4][5][6][7][8]

| Property | Predicted Value |

| Molecular Weight | 156.28 g/mol |

| logP (octanol-water partition coefficient) | 1.5 - 2.5 |

| pKa (most basic) | 9.5 - 10.5 (for the primary amine) |

| Polar Surface Area (PSA) | ~38 Ų |

| Number of Hydrogen Bond Donors | 2 |

| Number of Hydrogen Bond Acceptors | 2 |

| Number of Rotatable Bonds | 3 |

Potential Synthetic Routes

While no specific synthesis for this molecule is reported, a plausible synthetic strategy can be devised based on established methods for the N-alkylation of piperidine.[9][10][11][12][13]

Proposed Retrosynthetic Analysis:

A common approach would be the reductive amination of piperidine with a suitable ketone.

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol for Reductive Amination:

-

Reaction Setup: To a solution of piperidine (1.0 equivalent) and 1-amino-2,2-dimethylpropan-2-one (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane, a mild acid catalyst (e.g., acetic acid) is added.

-

Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the iminium intermediate.

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, is added portion-wise to the reaction mixture.

-

Workup and Purification: The reaction is quenched with an aqueous base, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or distillation to yield the desired this compound.

Predicted NMR Spectra

Predictive algorithms can provide an estimation of the 1H and 13C NMR spectra, which are essential for the structural elucidation of organic molecules.[14][15][16][17][18]

Predicted 1H NMR Spectrum (in CDCl3):

-

δ ~2.4-2.6 ppm (multiplet, 4H): Protons on the carbons adjacent to the piperidine nitrogen (C2 and C6).

-

δ ~1.5-1.7 ppm (multiplet, 4H): Protons on the C3 and C5 carbons of the piperidine ring.

-

δ ~1.4-1.5 ppm (multiplet, 2H): Protons on the C4 carbon of the piperidine ring.

-

δ ~1.1-1.2 ppm (singlet, 6H): Protons of the two methyl groups.

-

δ ~2.8-3.0 ppm (singlet, 2H): Protons of the methylene group adjacent to the primary amine.

-

δ ~1.2-1.5 ppm (broad singlet, 2H): Protons of the primary amine (NH2). The chemical shift and appearance of this peak can vary with concentration and solvent.

Predicted 13C NMR Spectrum (in CDCl3):

-

δ ~55-60 ppm: Carbons adjacent to the piperidine nitrogen (C2 and C6).

-

δ ~26-28 ppm: C4 carbon of the piperidine ring.

-

δ ~24-26 ppm: C3 and C5 carbons of the piperidine ring.

-

δ ~60-65 ppm: Quaternary carbon bearing the two methyl groups.

-

δ ~25-30 ppm: Carbons of the two methyl groups.

-

δ ~50-55 ppm: Methylene carbon adjacent to the primary amine.

Predicted Biological Activity and ADMET Profile

The piperidine scaffold is a common feature in many biologically active compounds and approved drugs.[19][20][21][22][23] Structure-activity relationship (SAR) studies of piperidine derivatives suggest that they can interact with a wide range of biological targets, particularly in the central nervous system.

Potential Pharmacological Profile:

Based on structural similarities to known pharmacophores, this compound could potentially exhibit activity at various receptors or enzymes. A pharmacophore model for some piperidine derivatives includes a positively ionizable group and hydrophobic features, which are present in this molecule.[24][25]

In Silico ADMET Prediction:

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical for the success of a drug candidate. In silico models can provide early indications of a compound's potential ADMET profile.[26][27][28][29][30]

| ADMET Property | Predicted Outcome | Rationale |

| Absorption | Good oral bioavailability | Conforms to Lipinski's Rule of Five (Molecular Weight < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10). |

| Distribution | Likely to cross the blood-brain barrier | Low molecular weight and moderate lipophilicity. |

| Metabolism | Potential for N-dealkylation and oxidation | The piperidine ring and the alkyl chain are potential sites for metabolism by cytochrome P450 enzymes. |

| Excretion | Likely renal excretion | The compound and its metabolites are expected to be sufficiently polar for renal clearance. |

| Toxicity | Low to moderate | No obvious structural alerts for high toxicity, but further evaluation would be required. |

Logical Workflow for Computational Analysis

The following diagram illustrates a logical workflow for the computational analysis of a novel chemical entity like this compound.

Caption: Logical workflow for the in silico analysis of a novel molecule.

References

- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. Predicting the metabolic pathways of small molecules based on their physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physicochemical property prediction for small molecules using integral equation-based solvation models [eldorado.tu-dortmund.de]

- 7. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest [proquest.com]

- 8. [2308.12354] Machine Learning Small Molecule Properties in Drug Discovery [arxiv.org]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ajchem-a.com [ajchem-a.com]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. youtube.com [youtube.com]

- 14. books.rsc.org [books.rsc.org]

- 15. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acdlabs.com [acdlabs.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. docs.chemaxon.com [docs.chemaxon.com]

- 19. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 24. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 25. researchgate.net [researchgate.net]

- 26. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 27. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 29. researchgate.net [researchgate.net]

- 30. audreyli.com [audreyli.com]

"1-(2-Amino-1,1-dimethylethyl)piperidine" spectral data (NMR, IR, MS)

An extensive search for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound "1-(2-Amino-1,1-dimethylethyl)piperidine" did not yield any specific results. Publicly available scientific databases and chemical literature do not appear to contain the spectral characterization for this particular molecule.

Consequently, the requirements for this in-depth technical guide, including the presentation of quantitative data in structured tables, detailed experimental protocols, and visualization of experimental workflows, cannot be fulfilled at this time due to the absence of primary data.

Researchers and scientists seeking this information may need to perform the synthesis and subsequent spectral analysis of this compound to obtain the necessary NMR, IR, and MS data.

General Experimental Protocols for Spectral Analysis

While specific data for the target compound is unavailable, a general overview of the methodologies typically employed for acquiring such spectral data is provided below for researchers who may synthesize the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher.

-

The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard.

-

Data acquisition and processing would be performed using the spectrometer's standard software. Chemical shifts would be reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy:

-

IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an attenuated total reflectance (ATR) accessory.

-

The spectrum would be recorded over a typical range of 4000 to 400 cm⁻¹, and the absorption frequencies would be reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra would be acquired on a mass spectrometer, often coupled with a gas chromatography (GC) or liquid chromatography (LC) system for sample introduction and separation.

-

Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques that would be used.

-

The resulting mass spectrum would show the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions, providing information about the molecular weight and structure of the compound.

Visualization of a General Experimental Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a synthesized chemical compound.

Caption: Generalized workflow for the synthesis and spectral characterization of a chemical compound.

The Piperidine Scaffold: A Cornerstone in Drug Discovery and Development

An In-depth Technical Guide on the Discovery, History, and Application of Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most significant structural motifs in the realm of medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable versatility and profound impact on human health. This technical guide provides a comprehensive exploration of the discovery and history of piperidine and its derivatives, detailing the evolution from its initial isolation from natural sources to its current status as a privileged scaffold in modern drug design. We delve into the synthetic methodologies for key piperidine-containing drugs, present quantitative data on their biological activities, and elucidate the intricate signaling pathways through which they exert their therapeutic effects. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering in-depth insights into the enduring legacy and future potential of piperidine derivatives in medicine.

The Genesis of a Privileged Scaffold: Discovery and Early History

The story of piperidine begins in the mid-19th century, rooted in the study of natural products. In 1850, the Scottish chemist Thomas Anderson first reported the isolation of piperidine by reacting piperine, the pungent compound from black pepper (Piper nigrum), with nitric acid.[1][2][3] Independently, in 1852, the French chemist Auguste Cahours also isolated the same compound and is credited with naming it "piperidine," derived from the Latin word piper for pepper.[1][2]

Initially, the structure of piperidine was a subject of investigation. However, as the field of organic chemistry advanced, its six-membered heterocyclic nature was established. The piperidine structural motif was subsequently identified in a vast array of naturally occurring alkaloids, highlighting its significance in biological systems.[1][2] Notable examples include the potent neurotoxin coniine from poison hemlock (Conium maculatum), famously used in the execution of Socrates, and lobeline from Indian tobacco (Lobelia inflata).[1]

The industrial production of piperidine is primarily achieved through the hydrogenation of pyridine , a process that remains a cornerstone of its synthesis today.[1][3] This method typically employs a catalyst, such as molybdenum disulfide, to facilitate the reduction of the aromatic pyridine ring to the saturated piperidine ring.[1][3]

Synthetic Piperidine Derivatives in Medicine: A Revolution in Therapeutics

The true impact of the piperidine scaffold on medicine emerged with the advent of synthetic organic chemistry in the 20th century.[2] The structural and physicochemical properties of the piperidine ring—its ability to confer water solubility, act as a hydrogen bond acceptor, and adopt various conformations to interact with biological targets—made it an ideal building block for drug design.[4][5] This led to the development of a multitude of blockbuster drugs across diverse therapeutic areas.

Opioid Analgesics: The Fentanyl Family

The 4-anilinopiperidine scaffold is central to a class of potent synthetic opioid analgesics, with fentanyl being the most prominent member.[6][7][8] Fentanyl, a potent µ-opioid receptor agonist, is estimated to be 50 to 100 times more potent than morphine.[9] Its rapid onset and short duration of action are attributed to its high lipophilicity, which allows for quick penetration into the central nervous system.[9]

Structure-Activity Relationship (SAR): The analgesic potency of fentanyl and its analogs is highly sensitive to modifications at several positions. Key SAR findings include:

-

N-phenethyl group: Crucial for high affinity to the µ-opioid receptor.

-

Anilide nitrogen acylation: The propanoyl group is optimal for potency.

-

Piperidine ring substitution: Substituents at the 3 and 4 positions can significantly modulate potency and duration of action. For instance, a methyl group at the 3-position can increase potency, while larger groups tend to decrease it.[7]

| Compound | R1 (N-substituent) | R2 (Piperidine 3-position) | R3 (Piperidine 4-position) | R4 (Anilide N-acyl group) | Ki (nM) for µ-Opioid Receptor |

| Fentanyl | Phenethyl | H | H | Propanoyl | 1.23 - 1.4[6][10][11] |

| Sufentanil | 2-(2-thienyl)ethyl | H | Methoxymethyl | Propanoyl | 0.138[6] |

| Alfentanil | 4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl | H | H | Propanoyl | ~1.1[6] |

| Remifentanil | Methyl propanoate-ethyl | H | H | Propanoyl | Not specified |

Experimental Protocol: Synthesis of Fentanyl

The synthesis of fentanyl typically starts from N-phenethyl-4-piperidinone (NPP).

-

Step 1: Reductive Amination of NPP with Aniline. N-phenethyl-4-piperidinone is reacted with aniline in the presence of a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, to form 4-anilino-N-phenethylpiperidine (ANPP).[12][13]

-

Step 2: Acylation of ANPP. The resulting ANPP is then acylated with propionyl chloride or propionic anhydride to yield fentanyl.[12][14]

Detailed Experimental Protocol: Synthesis of Fentanyl

Step 1: Synthesis of 4-anilino-N-phenethyl-piperidine (ANPP)

-

To a solution of N-phenethyl-4-piperidinone (NPP) in a suitable solvent (e.g., methanol or dichloromethane), an equimolar amount of aniline is added.

-

The mixture is stirred, and sodium borohydride is added portion-wise while maintaining the temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is quenched by the addition of water, and the product is extracted with an organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude ANPP, which can be purified by crystallization or chromatography.

Step 2: Synthesis of Fentanyl

-

4-anilino-N-phenethyl-piperidine (ANPP) is dissolved in a suitable solvent (e.g., dichloromethane or toluene).

-

An equimolar amount of propionyl chloride is added dropwise to the solution, often in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The mixture is washed with water and a dilute base solution to remove unreacted acid chloride and salts.

-

The organic layer is dried and the solvent is evaporated to give crude fentanyl, which is then purified by recrystallization.[12]

Signaling Pathway: µ-Opioid Receptor

Fentanyl exerts its analgesic effects by activating the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[15] MOR activation leads to the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels.[8] This, in turn, modulates downstream signaling pathways, leading to a decrease in neuronal excitability and the inhibition of pain signal transmission.

Caption: Fentanyl activation of the µ-opioid receptor signaling pathway.

Antipsychotics: Haloperidol and Risperidone

Piperidine derivatives have played a pivotal role in the treatment of psychosis. Haloperidol , a butyrophenone derivative, was one of the first "typical" antipsychotics and is a potent antagonist of the dopamine D2 receptor.[11][16][17] Risperidone , a benzisoxazole derivative, is an "atypical" antipsychotic with a high affinity for both serotonin 5-HT2A and dopamine D2 receptors.[18][19][20] The dual antagonism is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[21]

Structure-Activity Relationship (SAR): For piperidine-based antipsychotics, the affinity for D2 and 5-HT2A receptors is influenced by:

-

The nature of the N-substituent: This group significantly impacts receptor affinity and selectivity.

-

Substitution on the piperidine ring: Can modulate potency and pharmacokinetic properties.

-

The aromatic moiety: The benzisoxazole group in risperidone is key to its high 5-HT2A affinity.

| Compound | Ki (nM) for Dopamine D2 Receptor | Ki (nM) for Serotonin 5-HT2A Receptor |

| Haloperidol | 0.89 - 2.84[16][22] | 100 - 200 |

| Risperidone | 3.2 - 7.3[18][19] | 0.2 - 0.6[18][19] |

Experimental Protocol: Synthesis of Haloperidol

Haloperidol is synthesized by the condensation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-4'-fluorobutyrophenone.[23]

Detailed Experimental Protocol: Synthesis of Haloperidol

-

A mixture of 4-(4-chlorophenyl)-4-hydroxypiperidine, potassium iodide, and potassium hydroxide in water is prepared.

-

4-Chloro-4'-fluorobutyrophenone is added to the mixture.

-

The reaction mixture is refluxed for several hours.

-

After cooling, the reaction is acidified, and the precipitated haloperidol is collected by filtration.

-

The crude product is purified by recrystallization.[23]

Experimental Protocol: Synthesis of Risperidone

Risperidone is synthesized by the alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[2][3][10][24][25]

Detailed Experimental Protocol: Synthesis of Risperidone

-

A mixture of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, and a base (e.g., sodium carbonate) in a suitable solvent (e.g., acetonitrile or isopropanol) is prepared.[2][25]

-

The reaction mixture is heated at reflux for several hours.[10]

-

After cooling, the product is isolated by filtration and washed with water.

-

The crude risperidone is purified by recrystallization from a suitable solvent mixture (e.g., DMF and isopropanol).[25]

Signaling Pathways: Dopamine D2 and Serotonin 5-HT2A Receptors

Haloperidol and risperidone are antagonists at these receptors. Blockade of D2 receptors in the mesolimbic pathway is thought to mediate their antipsychotic effects on positive symptoms.[14] 5-HT2A receptor blockade is believed to enhance dopamine release in other brain regions, potentially alleviating negative symptoms and reducing extrapyramidal side effects.[21]

Caption: Antipsychotic drug action on Dopamine D2 and Serotonin 5-HT2A receptors.

Antihistamines: The Loratadine Story

Loratadine is a second-generation antihistamine that selectively antagonizes the peripheral histamine H1 receptor.[16] Its non-sedating profile is a significant advantage over first-generation antihistamines, as it does not readily cross the blood-brain barrier.

Structure-Activity Relationship (SAR): The tricyclic structure of loratadine is key to its high affinity and selectivity for the H1 receptor. The ethyl carbamate on the piperidine nitrogen is also important for its pharmacokinetic properties.

| Compound | Ki (nM) for Histamine H1 Receptor |

| Loratadine | 16 - 138[5] |

| Desloratadine (active metabolite) | 0.4 - 0.87[5] |

Experimental Protocol: Synthesis of Loratadine

One common synthesis route for loratadine involves the reaction of 8-chloro-5,6-dihydro-11H-benzo[14][26]cyclohepta[1,2-b]pyridin-11-one with a Grignard reagent derived from N-methyl-4-chloropiperidine, followed by dehydration and reaction with ethyl chloroformate.[27]

Detailed Experimental Protocol: Synthesis of Loratadine

-

Grignard Reaction: 8-chloro-5,6-dihydro-11H-benzo[14][26]cyclohepta[1,2-b]pyridin-11-one is reacted with the Grignard reagent prepared from N-methyl-4-chloropiperidine in an ethereal solvent (e.g., THF).

-

Dehydration: The resulting tertiary alcohol is dehydrated under acidic conditions to form the exocyclic double bond.

-

Carbamoylation: The N-methyl group is replaced with an ethoxycarbonyl group by reacting the intermediate with ethyl chloroformate.

-

The final product, loratadine, is purified by crystallization.

Signaling Pathway: Histamine H1 Receptor

Loratadine acts as an inverse agonist at the histamine H1 receptor, a GPCR coupled to Gq/11.[2] Blockade of this receptor prevents the histamine-induced activation of phospholipase C, which in turn inhibits the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[2][25] This ultimately prevents the release of intracellular calcium and the subsequent inflammatory responses associated with allergic reactions.[25]

Caption: Loratadine's blockade of the Histamine H1 receptor signaling pathway.

Physicochemical and Pharmacokinetic Properties of Piperidine Derivatives

The piperidine ring imparts favorable physicochemical and pharmacokinetic properties to drug molecules. Its pKa of approximately 11.2 makes it basic, allowing for the formation of water-soluble salts. The piperidine scaffold is also relatively metabolically stable.[4] However, the specific substitution pattern on the ring can influence its metabolic fate and overall pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[4][5]

| Property | General Contribution of the Piperidine Moiety |

| Solubility | The basic nitrogen allows for salt formation, enhancing aqueous solubility. |

| Lipophilicity | Can be modulated by substituents on the ring to achieve optimal logP/logD values for membrane permeability. |

| Metabolic Stability | The saturated ring is generally resistant to metabolic degradation, but N-dealkylation and ring hydroxylation can occur.[4] |

| Receptor Binding | The nitrogen atom can act as a key hydrogen bond acceptor or participate in ionic interactions with receptor residues. The ring's conformational flexibility allows it to adopt optimal geometries for binding. |

Conclusion and Future Perspectives

From its humble beginnings as a constituent of black pepper, piperidine has evolved into an indispensable scaffold in medicinal chemistry. Its journey from a natural product isolate to a cornerstone of synthetic drug design is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. The diverse array of clinically successful piperidine-containing drugs, from potent analgesics to life-changing antipsychotics and widely used antihistamines, highlights the remarkable versatility of this simple heterocycle.

The future of piperidine derivatives in drug discovery remains bright. As our understanding of disease biology deepens and new therapeutic targets emerge, the piperidine scaffold will undoubtedly continue to serve as a valuable starting point for the design of novel, more effective, and safer medicines. The ongoing exploration of new synthetic methodologies will further expand the accessible chemical space of piperidine derivatives, enabling the fine-tuning of their pharmacological profiles to meet the challenges of modern medicine. The rich history of piperidine serves as a powerful reminder that even the most common chemical structures can hold the key to profound therapeutic breakthroughs.

References

- 1. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 2. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]

- 3. Production Route of Risperidone - Chempedia - LookChem [lookchem.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

- 6. benchchem.com [benchchem.com]

- 7. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. NIH 3D [3d.nih.gov]

- 11. Interrogation de Seconde Licence 2003-2004 [lcfi.ulg.ac.be]

- 12. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]

- 13. osti.gov [osti.gov]

- 14. Novel piperidine sigma receptor ligands as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. data.epo.org [data.epo.org]

- 16. CAS 52-86-8: Haloperidol | CymitQuimica [cymitquimica.com]

- 17. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enhanced D1 affinity in a series of piperazine ring substituted 1-piperazino-3-arylindans with potential atypical antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

- 23. Risperidone synthesis - chemicalbook [chemicalbook.com]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis of 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepten[1,2-b]pyridine-11-one | Semantic Scholar [semanticscholar.org]

- 26. EP1442035B1 - Process for the preparation of 4- (8-chloro-5, 6-dihydro-11h-benzo-[5,6]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine) - Google Patents [patents.google.com]

- 27. ijnrd.org [ijnrd.org]

An In-depth Technical Guide on the Solubility and Stability of 1-(2-Aminoethyl)piperidine

Note to the Reader: The compound "1-(2-Amino-1,1-dimethylethyl)piperidine" specified in the topic is not readily found in current scientific literature. Therefore, this guide focuses on the closely related and well-documented compound, 1-(2-Aminoethyl)piperidine . The methodologies and principles discussed herein are broadly applicable to similar amino-piperidine derivatives and are intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility and stability of 1-(2-Aminoethyl)piperidine. It includes key physicochemical data, detailed experimental protocols for solubility and stability assessment, and graphical representations of relevant workflows and concepts.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-Aminoethyl)piperidine is presented below. These properties are fundamental to understanding its behavior in various solvent systems and under different environmental conditions.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆N₂ | |

| Molecular Weight | 128.22 g/mol | |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Boiling Point | 186 °C (lit.) | |

| Density | 0.899 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.473 (lit.) | |

| CAS Number | 27578-60-5 |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its formulation, bioavailability, and route of administration. Based on available data and the behavior of structurally similar amines, a qualitative solubility profile for 1-(2-Aminoethyl)piperidine has been compiled.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Aqueous | Water | Partly miscible.[2][3] Solubility is expected to increase significantly in acidic conditions due to the formation of a water-soluble amine salt.[4][5] | The molecule possesses both a polar amino group capable of hydrogen bonding and a nonpolar piperidine ring. The parent compound, piperidine, is miscible with water, but the ethylamine substituent may alter this property.[6] |

| Polar Protic | Ethanol, Methanol | High / Miscible | The amino and piperidine nitrogens can act as hydrogen bond acceptors, and the primary amine can act as a hydrogen bond donor, leading to favorable interactions with protic solvents. |

| Polar Aprotic | DMSO, Acetonitrile, THF | High | Favorable dipole-dipole interactions are expected between the polar functional groups of the solute and the solvent. |

| Nonpolar Organic | Toluene, Hexane, Chloroform | Moderate to Low | The aliphatic piperidine ring provides some nonpolar character, allowing for some solubility in these solvents. However, the polar amino group may limit miscibility, particularly in highly nonpolar solvents like hexane.[6] |

Stability Profile

Understanding the chemical stability of 1-(2-Aminoethyl)piperidine is essential for its proper handling, storage, and application in formulations. The compound is known to be sensitive to certain conditions.

| Condition | Stability Profile |

| Air/Oxidation | Sensitive to air.[3] Avoid contact with oxidizing agents.[7] Like many amines, it can be susceptible to oxidative degradation, which may lead to discoloration and the formation of impurities. Proper storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. |

| pH | Stable in neutral and basic conditions. In highly acidic conditions, while the amine salt is formed, prolonged exposure could potentially lead to degradation depending on the temperature and presence of other reactive species. A study on a piperidine-containing derivative of daunorubicin showed pH-dependent degradation, with different reaction mechanisms dominating in acidic versus neutral/basic conditions.[8] |

| Temperature | The product is considered stable under recommended storage conditions (cool, dry place).[7][9] High temperatures can accelerate degradation. Thermal degradation studies on related compounds like piperazine and piperidine have shown that these cyclic amines are relatively stable, with significant degradation occurring only at elevated temperatures (e.g., above 150-160°C).[10] |

| Incompatibilities | Incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[7] Contact with copper and aluminum alloys should also be avoided.[7] |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of 1-(2-Aminoethyl)piperidine.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents.

-

Preparation: Add an excess amount of 1-(2-Aminoethyl)piperidine to several tared vials. An excess is confirmed by the presence of undissolved liquid after equilibration.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent (e.g., water, ethanol, toluene) to each vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 4 hours to allow for complete phase separation of the undissolved compound.

-

Sampling: Carefully withdraw an aliquot from the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved micro-droplets.

-

Quantification:

-

Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 1-(2-Aminoethyl)piperidine in the diluted sample using a validated analytical technique, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., ELSD or MS).

-

Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Protocol for Chemical Stability Assessment (ICH-Based)

This protocol outlines a method for assessing the chemical stability of 1-(2-Aminoethyl)piperidine under various stress conditions, based on principles from ICH guidelines.[11]

-

Sample Preparation: Prepare multiple aliquots of pure 1-(2-Aminoethyl)piperidine in inert, sealed containers. For solution stability, prepare solutions of the compound in relevant solvents (e.g., water, buffers of different pH) at a known concentration.

-

Stress Conditions: Expose the samples to a range of conditions as outlined in the table below. Include control samples stored under ideal conditions (e.g., 2-8°C, protected from light and air).

| Condition | Parameters |

| Thermal Stability | 40°C, 60°C, and a higher temperature if necessary (e.g., 80°C). |

| pH Stability | Store solutions buffered at pH 2 (e.g., 0.01 M HCl), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer) at a controlled temperature (e.g., 25°C or 40°C). |

| Oxidative Stability | Treat a solution of the compound with a low concentration of an oxidizing agent (e.g., 3% H₂O₂) at room temperature. |

| Photostability | Expose the sample to a controlled source of UV and visible light as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. |

-

Time Points: Pull samples at predetermined intervals (e.g., 0, 1, 2, 4, and 8 weeks for an accelerated study).

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Note any changes in color or clarity.

-

Purity and Degradants: Use a stability-indicating HPLC or GC method to quantify the amount of 1-(2-Aminoethyl)piperidine remaining and to detect and quantify any degradation products. The method must be validated to separate the parent compound from all potential degradants.

-

-

Data Evaluation:

-

Plot the percentage of the remaining compound against time for each condition.

-

Identify and, if possible, characterize the structure of any significant degradation products.

-

Determine the degradation rate under each condition to predict the shelf-life and identify optimal storage conditions.

-

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis of 1-(2-Aminoethyl)piperidine.

Caption: Workflow for determining equilibrium solubility.

Caption: Factors influencing the chemical stability.

Caption: Workflow for a competitive binding assay.

References

- 1. 1-(2-Aminoethyl)piperidine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 1-(2-Aminoethyl)piperidine, 98% | Fisher Scientific [fishersci.ca]

- 3. 1-(2-Aminoethyl)piperidine, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]

- 4. chemhaven.org [chemhaven.org]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 11. ICH Official web site : ICH [ich.org]

The Piperidine Scaffold: A Privileged Structure in Drug Discovery and Its Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine nucleus, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in medicinal chemistry. Its prevalence in numerous natural products, pharmaceuticals, and bioactive compounds underscores its importance as a "privileged scaffold." The inherent conformational flexibility of the piperidine ring, combined with its ability to engage in various non-covalent interactions, allows for the design of potent and selective modulators of a wide array of biological targets. This technical guide provides a comprehensive overview of the significant biological activities of substituted piperidines, with a focus on their anticancer, antiviral, antimicrobial, and neuroprotective properties. Detailed experimental methodologies for key assays, quantitative biological data, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for professionals in the field of drug discovery and development.

Anticancer Activity of Substituted Piperidines

Substituted piperidines have emerged as a promising class of compounds in oncology, exhibiting potent cytotoxic and antiproliferative effects across a range of human cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways that govern cell growth and survival.

Quantitative Anticancer Data

The in vitro cytotoxic and growth-inhibitory activities of various substituted piperidine derivatives are summarized below. The half-maximal inhibitory concentration (IC50) and the growth inhibitory concentration (GI50) are key parameters used to quantify the potency of these compounds.

| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 | Reference |

| B3962 | Multiple | Various | Mean IC50: 0.36 µg/mL | [1] |

| B4126 | Multiple | Various | Mean IC50: 0.47 µg/mL | [1] |

| B4125 | Multiple | Various | Mean IC50: 0.48 µg/mL | [1] |

| Compound 10h | PC-3 | Prostate | IC50: 3.7 µM | [2] |

| Compound 11o | Capan-1 | Pancreatic | IC50: 1.4 µM | [3] |

| Piperine | HCT-8 | Colon | IC50: 66.0 µM | [4] |

| Piperine | B16 | Melanoma | IC50: 69.9 µM | [4] |

| EF24 | Multiple | Various | IC50: ~10x more potent than curcumin | [5] |

| EF31 | NF-κB-dependent lines | Cancer | Potent Toxicity | [6] |

| Compound 3d | MDA-MB-231 | Breast | IC50: 35.1 µM | [7] |

| Compound 4d | MDA-MB-231 | Breast | IC50: 35.9 µM | [7] |

| Compound 3a | A549 | Lung | IC50: 5.988 µM | [7] |

Key Signaling Pathways in Anticancer Activity

Many piperidine derivatives exert their anticancer effects by modulating key signaling pathways. The PI3K/Akt and NF-κB pathways are critical regulators of cell survival and proliferation and are often dysregulated in cancer. Furthermore, the induction of apoptosis via caspase activation is a common mechanism of action.

The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and growth. Several piperidine-containing compounds have been developed as inhibitors of this pathway, targeting key kinases like Akt.

Caption: PI3K/Akt signaling pathway and the inhibitory action of piperidine derivatives.

The NF-κB pathway plays a critical role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation. Certain piperidine derivatives, such as EF24 and EF31, have been shown to inhibit this pathway, often by targeting IκB kinase (IKK).[5][6][8]

References

- 1. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nwmedj.org [nwmedj.org]

- 5. Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a novel monoketone analog of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Profile of 1-(2-Amino-1,1-dimethylethyl)piperidine: A Technical Guide to Its Putative Bioactivity and Relationship with Other Bioactive Amines

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the chemical and potential pharmacological characteristics of the novel compound, 1-(2-Amino-1,1-dimethylethyl)piperidine. In the absence of direct experimental data for this specific molecule, this document provides a comprehensive overview based on a thorough analysis of structurally related bioactive amines and piperidine derivatives. By examining its constituent chemical motifs—the piperidine ring, the gem-dimethyl group, and the ethylamine side chain—we can infer its likely synthetic routes, potential biological targets, and its place within the broader landscape of bioactive amines.

Introduction: Deconstructing a Novel Scaffold